molecular formula C14H29NO4S2 B14700533 S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate CAS No. 21226-97-1

S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate

Cat. No.: B14700533
CAS No.: 21226-97-1
M. Wt: 339.5 g/mol
InChI Key: DLPLZFSHIILHCJ-UHFFFAOYSA-N
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Description

S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H29NO4S2 and a molecular weight of 339.51 g/mol . This compound is characterized by the presence of a thiosulfate group, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate involves multiple steps. One common method includes the reaction of 5-(1-Methylcyclohexyloxy)pentylamine with 2-chloroethyl thiosulfate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate has several applications in scientific research:

Mechanism of Action

The mechanism by which S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate exerts its effects involves the interaction with thiol groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function . The compound may also participate in redox reactions , influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate is unique due to the presence of the 1-Methylcyclohexyloxy group, which imparts specific steric and electronic properties . These properties can influence the compound’s reactivity and interaction with biological targets , making it distinct from other similar compounds .

Properties

CAS No.

21226-97-1

Molecular Formula

C14H29NO4S2

Molecular Weight

339.5 g/mol

IUPAC Name

1-methyl-1-[5-(2-sulfosulfanylethylamino)pentoxy]cyclohexane

InChI

InChI=1S/C14H29NO4S2/c1-14(8-4-2-5-9-14)19-12-7-3-6-10-15-11-13-20-21(16,17)18/h15H,2-13H2,1H3,(H,16,17,18)

InChI Key

DLPLZFSHIILHCJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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